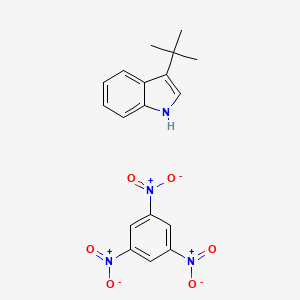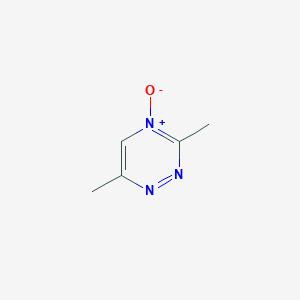
3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with cyanuric chloride, followed by oxidation to form the desired triazine ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazine ring into different functional groups.
Substitution: Nucleophilic substitution reactions are common, where substituents on the triazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazines.
Scientific Research Applications
3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use as a potential drug candidate for various diseases, including cancer and diabetes.
Industry: In industrial applications, it is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: Another triazine derivative with similar structural features.
2,4-Diamino-6-methyl-1,3,5-triazine: Known for its use in herbicides.
1,3,5-Triazine-2,4,6-triamine: Commonly used in the synthesis of melamine.
Uniqueness
3,6-Dimethyl-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substitution pattern and the presence of an oxo group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
66086-65-5 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3,6-dimethyl-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-8(9)5(2)7-6-4/h3H,1-2H3 |
InChI Key |
NWTJIAKBVJVICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=C(N=N1)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


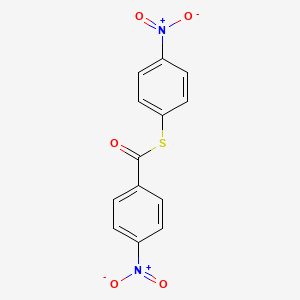
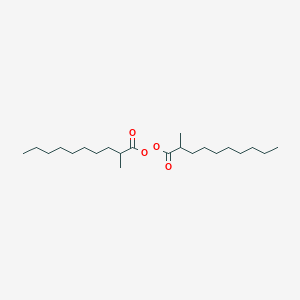
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
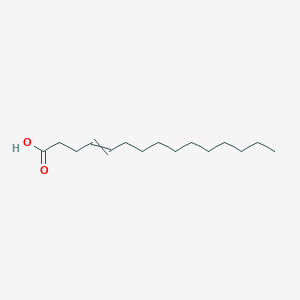
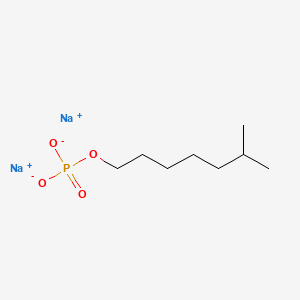
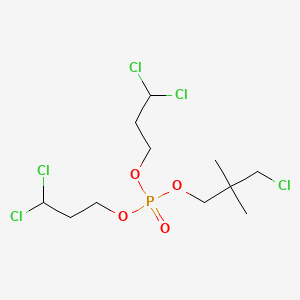
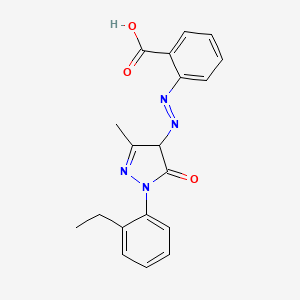

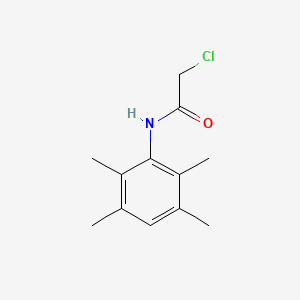
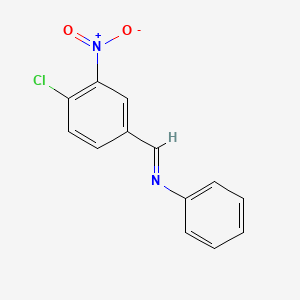
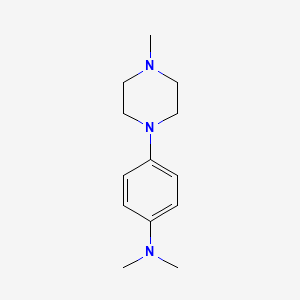
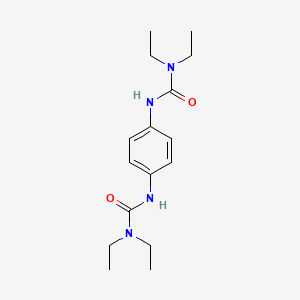
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
